molecular formula C15H14O3 B12690584 2-Hydroxy-4-methoxy-3-methylbenzophenone CAS No. 83803-88-7

2-Hydroxy-4-methoxy-3-methylbenzophenone

Katalognummer: B12690584
CAS-Nummer: 83803-88-7
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: CUWRRXIHOSRXGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4-methoxy-3-methylbenzophenone is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.2699 g/mol . It is a derivative of benzophenone, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-3-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-4-methoxy-3-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-methoxy-3-methylbenzophenone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-methoxy-3-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-4-methoxybenzophenone: Known for its use as a UV filter in sunscreens.

    2-Hydroxy-4-methylbenzophenone: Used in similar applications but with different substitution patterns.

    2-Hydroxy-4-methoxy-4’-methylbenzophenone: Another derivative with distinct properties.

Uniqueness

2-Hydroxy-4-methoxy-3-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

83803-88-7

Molekularformel

C15H14O3

Molekulargewicht

242.27 g/mol

IUPAC-Name

(2-hydroxy-4-methoxy-3-methylphenyl)-phenylmethanone

InChI

InChI=1S/C15H14O3/c1-10-13(18-2)9-8-12(14(10)16)15(17)11-6-4-3-5-7-11/h3-9,16H,1-2H3

InChI-Schlüssel

CUWRRXIHOSRXGN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1O)C(=O)C2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.